molecular formula C20H19N3O3 B1425900 methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate CAS No. 1374510-87-8

methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No. B1425900
M. Wt: 349.4 g/mol
InChI Key: YSSNOMKPPQAIEW-PKNBQFBNSA-N
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Description

Methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Naphthyridine Derivatives

Naphthyridine derivatives, including those related to the specified compound, have been synthesized and investigated for various applications. The process often involves aminomethinylation reactions or interactions with other organic compounds to produce derivatives with potential pharmacological activities or as intermediates for further chemical synthesis.

  • Synthesis Techniques : Studies have described the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones through one-step reactions involving diethyl 2,6-diraethylpyridine-3,5-dicarboxylates aminomethinylation with 1,3,5-triazine. Such processes yield naphthyridine derivatives with varied substituents, showcasing the chemical versatility and potential for modification of this compound class (Balogh et al., 2009).

Applications in Cytotoxic Activity

Naphthyridine derivatives have been explored for their cytotoxic properties, particularly against cancer cell lines. Research has extended to the development of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, demonstrating potent cytotoxicity against various cancer models.

  • Cytotoxic Activity : Carboxamide derivatives, especially those with dimethylaminoethyl groups, have shown significant growth inhibitory properties against murine leukemia and lung carcinoma, with some compounds displaying IC50 values below 10 nM. This suggests their potential as lead compounds for developing new anticancer therapies (Deady et al., 2005).

Chemical Behavior and Transformations

The compound and its derivatives' chemical behavior under various conditions has been a subject of study, providing insights into their reactivity and potential transformations into other useful chemical entities.

  • Chemical Transformations : Investigations into the behavior of substituted vinyl pyrimidinones in acidic media have led to the synthesis of novel naphthyridine derivatives, demonstrating the compound's reactivity and utility in generating structurally diverse molecules (Yalysheva et al., 1986).

properties

IUPAC Name

methyl 2-[(E)-2-(dimethylamino)ethenyl]-5-oxo-6-phenyl-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-22(2)11-9-18-16(20(25)26-3)13-15-17(21-18)10-12-23(19(15)24)14-7-5-4-6-8-14/h4-13H,1-3H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSNOMKPPQAIEW-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate

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